molecular formula C14H19ClF3N B1455018 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride CAS No. 148135-95-9

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride

Cat. No. B1455018
CAS RN: 148135-95-9
M. Wt: 293.75 g/mol
InChI Key: RBOGQDXOICLHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H18F3N HCl . It is a biochemical used for proteomics research . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an ethyl group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 293.76 .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines (TFMP), which include “4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride”, are used extensively in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Active Ingredients

TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used as chemical intermediates for the synthesis of several crop-protection products .

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing drugs, which include “4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride”, have been approved by the FDA . This group of drugs has been used for various diseases and disorders .

Pain Management

Some compounds containing the trifluoromethyl group have been found to have analgesic potential . They act as antagonists to the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission .

Pest Control

As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-3-1-2-12(10-13)5-4-11-6-8-18-9-7-11;/h1-3,10-11,18H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGQDXOICLHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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